1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The presence of trifluoromethyl and pyrrolidine moieties in its structure imparts distinctive chemical properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group and the propan-2-yloxyacetyl moiety. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Propan-2-yloxyacetyl Group: This can be done through esterification or acylation reactions using appropriate reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or ethers.
Scientific Research Applications
1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific desired properties.
Mechanism of Action
The mechanism by which 1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may act by binding to particular enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- 1-(2-Methoxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 1-(2-Ethoxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 1-(2-Butoxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Comparison: Compared to these similar compounds, 1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid may exhibit unique properties such as different solubility, reactivity, and biological activity. The presence of the propan-2-yloxyacetyl group can influence its overall chemical behavior, making it more suitable for certain applications.
Properties
IUPAC Name |
1-(2-propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-7(2)19-5-8(16)15-4-3-10(6-15,9(17)18)11(12,13)14/h7H,3-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIMFSBZQZQNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCC(C1)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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